molecular formula C15H16N2OS B2997891 N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329078-46-8

N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2997891
CAS No.: 329078-46-8
M. Wt: 272.37
InChI Key: BOQICBREKYISBZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, a pyridine ring attached via a sulfur atom, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 2-mercaptopyridine and 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the thioether intermediate.

    Acetamide Formation: The thioether intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final acetamide product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst for reduction.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Nitro, Sulfonyl, or Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: In the development of new materials with specific electronic or photonic properties.

    Biological Studies: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom in the thioether linkage could play a crucial role in binding to metal ions or forming hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether linkage.

    N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide: Similar structure but with a sulfone linkage.

Uniqueness

N-(3,4-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both a thioether and an acetamide group, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-7-13(9-12(11)2)17-14(18)10-19-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQICBREKYISBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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